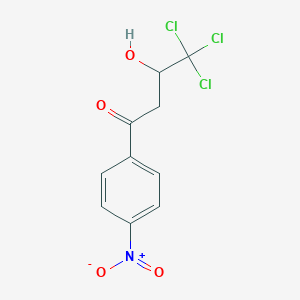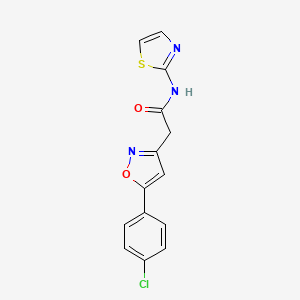![molecular formula C18H19N5O3S B2734277 N-[4-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methylsulfamoyl]phenyl]acetamide CAS No. 2309586-69-2](/img/structure/B2734277.png)
N-[4-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methylsulfamoyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methylsulfamoyl]phenyl]acetamide, commonly referred to as MPSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPSP belongs to the class of sulfonamide-based compounds and has been found to possess various biological activities, including anti-inflammatory, antitumor, and antidiabetic properties.
Mechanism Of Action
The exact mechanism of action of MPSP is not fully understood. However, it has been suggested that MPSP exerts its biological activities by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. MPSP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, MPSP has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose metabolism and insulin sensitivity.
Biochemical And Physiological Effects
MPSP has been shown to have various biochemical and physiological effects. In vitro studies have shown that MPSP inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. MPSP has also been found to inhibit the activity of COX-2 and LOX enzymes, which are involved in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. In addition, MPSP has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Moreover, MPSP has been found to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Advantages And Limitations For Lab Experiments
One of the advantages of using MPSP in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various diseases. MPSP has also been found to have a relatively low toxicity profile, which is important for conducting in vivo studies. However, one of the limitations of using MPSP in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of MPSP is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for the research on MPSP. One potential direction is to investigate the use of MPSP in combination with other drugs for the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of MPSP in more detail, including its absorption, distribution, metabolism, and excretion. Additionally, further studies are needed to elucidate the exact mechanism of action of MPSP and to identify its molecular targets. Finally, the development of more soluble forms of MPSP could improve its potential as a therapeutic agent.
Conclusion:
In conclusion, MPSP is a promising compound with various biological activities that make it a potential therapeutic agent for the treatment of inflammatory diseases, cancer, and diabetes. The synthesis of MPSP involves the reaction of 2-methyl-5-pyridin-2-ylpyrazole-3-carboxylic acid with 4-aminobenzenesulfonamide in the presence of a coupling agent and acetic anhydride. MPSP exerts its biological activities by inhibiting the activity of enzymes such as COX-2 and LOX, inducing apoptosis and inhibiting cell proliferation, and activating the AMPK pathway. While MPSP has several advantages for lab experiments, such as its broad range of biological activities and low toxicity profile, its low solubility in water and unclear mechanism of action are limitations. Future research on MPSP should focus on investigating its use in combination with other drugs, studying its pharmacokinetics and pharmacodynamics, elucidating its mechanism of action, and developing more soluble forms of the compound.
Synthesis Methods
The synthesis of MPSP involves the reaction of 2-methyl-5-pyridin-2-ylpyrazole-3-carboxylic acid with 4-aminobenzenesulfonamide in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with acetic anhydride to obtain MPSP. The overall synthesis method is shown in Figure 1.
Scientific Research Applications
MPSP has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and Crohn's disease. MPSP has also been shown to have antitumor activity, making it a potential chemotherapeutic agent for the treatment of cancer. Additionally, MPSP has been found to have antidiabetic properties, which could be useful in the treatment of diabetes.
properties
IUPAC Name |
N-[4-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-13(24)21-14-6-8-16(9-7-14)27(25,26)20-12-15-11-18(22-23(15)2)17-5-3-4-10-19-17/h3-11,20H,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIUBXOFBYZRCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NN2C)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-({[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

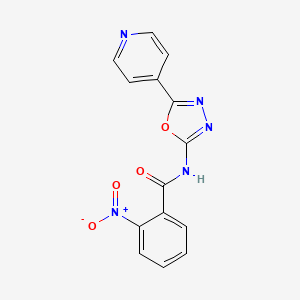
![1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine](/img/structure/B2734196.png)
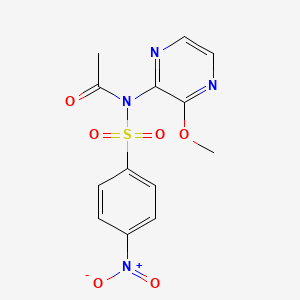
![N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide](/img/structure/B2734200.png)
![Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-(propan-2-yloxy)benzoate](/img/structure/B2734202.png)
![4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2734205.png)
![7-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2734206.png)
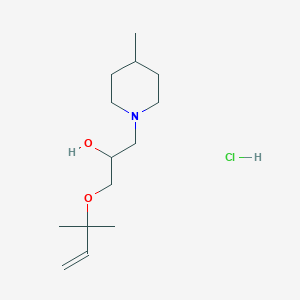
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2734210.png)
![3-(4-Fluorophenyl)-5-[1-(3,4,5-triethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2734211.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2734212.png)
![4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B2734215.png)
